SGC-iMLLT is a first-in-class chemical probe recognized for its potent and selective inhibition of MLLT1 and MLLT3 histone interactions. This compound has emerged as a significant tool in the field of epigenetics, particularly for studying the roles of MLLT1 and MLLT3 in histone modifications and their implications in various biological processes. The compound exhibits high binding affinity towards the YEATS domains of MLLT1 and MLLT3, making it a valuable asset for researchers investigating the molecular mechanisms underlying gene regulation and oncogenesis .
SGC-iMLLT was developed through fragment-based drug discovery techniques, which involved the identification of small molecules that could effectively bind to the YEATS domains of the target proteins. The synthesis of this compound allows for rapid generation of analogs, facilitating further research into its biological effects and potential therapeutic applications .
SGC-iMLLT belongs to a class of compounds known as chemical probes, specifically targeting the YEATS domain-containing proteins. It is classified as an inhibitor due to its ability to disrupt protein-histone interactions, which are critical for various cellular processes including transcriptional regulation and chromatin remodeling .
The synthesis of SGC-iMLLT involves several key steps:
The synthetic route is designed to optimize yield and purity while maintaining structural integrity. The use of standard organic synthesis techniques allows for reproducibility in laboratory settings, although specific industrial production methods remain underexplored .
SGC-iMLLT's molecular structure features a unique arrangement that facilitates its interaction with the YEATS domains. The compound's design is guided by structural insights from co-crystal structures with target proteins, enabling precise docking studies that inform its binding characteristics.
Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to characterize the compound's structure, revealing key resonances associated with its functional groups. For instance, chemical shifts observed at δ 8.28 (singlet) and δ 7.53 (doublet) indicate specific hydrogen environments within the molecule .
SGC-iMLLT can participate in various chemical reactions:
The choice of reagents and reaction conditions significantly influences the outcome of these reactions. For example, oxidation may yield products with enhanced reactivity or altered biological activity, while reduction can produce more stable forms suitable for further study .
SGC-iMLLT exerts its effects by selectively binding to the YEATS domains of MLLT1 and MLLT3, inhibiting their interaction with histones. This disruption alters normal biochemical pathways involved in gene expression and chromatin dynamics.
Pharmacokinetic studies indicate that SGC-iMLLT has moderate metabolic resistance, with a half-life of approximately 53 minutes. Notably, around 48% of the compound remains active after one hour, suggesting potential for sustained biological effects .
SGC-iMLLT is characterized by its solid-state properties conducive to laboratory handling. Its melting point and solubility parameters are critical for determining optimal conditions for biological assays.
The compound exhibits notable stability under physiological conditions but may undergo transformations under specific chemical environments (e.g., oxidative or reductive conditions). Its selectivity profile indicates high affinity for MLLT1 and MLLT3 over other YEATS domain proteins, demonstrating potential for targeted therapeutic applications .
SGC-iMLLT has diverse applications in scientific research:
The YEATS (Yaf9, ENL, AF9, Taf14, Sas5) domain is an evolutionarily conserved epigenetic reader module that recognizes post-translational acyl-lysine modifications on histones, particularly acetylation and crotonylation. Human genomes encode four YEATS domain-containing proteins: Mixed Lineage Leukemia Translocated To 1 (MLLT1, also termed YEATS1 or ENL), YEATS2, Mixed Lineage Leukemia Translocated To 3 (MLLT3, termed YEATS3 or AF9), and YEATS4 (GAS41). The YEATS domain adopts an immunoglobulin-like β-sandwich fold featuring an aromatic cage that directly engages acylated lysine residues on histone H3. Notably, MLLT1 and MLLT3 exhibit ~88% sequence identity within their YEATS domains and demonstrate preferential binding to histone H3 lysine 27 acetylation (H3K27ac) and crotonylation (H3K27cr) marks. These interactions facilitate the recruitment of transcriptional regulatory complexes, including the Super Elongation Complex (SEC) and DotCom complex, to target genes, thereby promoting RNA polymerase II-dependent transcriptional elongation [1] [7].
Table 1: Functional Characteristics of MLLT1 and MLLT3
Feature | MLLT1 (ENL/YEATS1) | MLLT3 (AF9/YEATS3) |
---|---|---|
YEATS Domain Homology | 88% identity with MLLT3 | 88% identity with MLLT1 |
Histone Binding Preference | H3K9ac, H3K18ac, H3K27ac, H3K27cr | H3K9ac, H3K18ac, H3K27ac, H3K27cr |
Associated Complexes | SEC, DotCom, PAF1C, MOZ | SEC, DotCom, PAF1C |
Oncogenic Role | Essential for leukemic stem cell maintenance | Component of common MLL fusion proteins |
MLLT1 and MLLT3 are critically implicated in acute leukemias, particularly those driven by chromosomal translocations involving the Mixed Lineage Leukemia gene (KMT2A). The t(11;19)(q23;p13.3) translocation generates the KMT2A-MLLT1 fusion oncogene, while t(9;11)(p22;q23) yields KMT2A-MLLT3. These fusions hijack transcriptional machinery, aberrantly recruiting DOT1 Lysine Methyltransferase 1 (DOT1L) and the SEC to drive expression of pro-leukemogenic genes (e.g., HOXA cluster, MYC). Beyond fusion-driven leukemias, wild-type MLLT1 is essential for leukemic cell survival through its YEATS domain-dependent anchoring of transcriptional complexes. Genome-wide CRISPR screens validate MLLT1 as a critical dependency in acute myeloid leukemia, where it sustains the expression of oncogenes like MYC and DNMT3B by facilitating histone crotonylation-dependent transcriptional activation [4] [7] [8].
The dual role of MLLT1/3 YEATS domains as epigenetic readers and scaffolds for leukemogenic complexes positions them as compelling therapeutic targets. Inhibition disrupts:
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